3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one
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Overview
Description
3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one is a heterocyclic compound that features a piperidinone ring substituted with an amino group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with piperidin-2-one in the presence of a dehydrating agent can yield the desired compound. The reaction conditions typically involve heating the reactants in a suitable solvent such as acetonitrile or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, substituted triazoles, and various amine derivatives.
Scientific Research Applications
3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Agrochemicals: The compound is utilized in the development of herbicides, fungicides, and insecticides.
Material Science:
Mechanism of Action
The mechanism of action of 3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A heterocyclic compound with similar structural features but different substitution patterns.
1-Methyl-1H-1,2,3-triazole: A triazole derivative with a methyl group at the 1-position.
Piperidin-2-one: The core structure of the compound, which can be substituted with various functional groups.
Uniqueness
3-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)piperidin-2-one is unique due to the presence of both a triazole ring and a piperidinone ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13N5O |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
3-amino-1-(1-methyltriazol-4-yl)piperidin-2-one |
InChI |
InChI=1S/C8H13N5O/c1-12-5-7(10-11-12)13-4-2-3-6(9)8(13)14/h5-6H,2-4,9H2,1H3 |
InChI Key |
CGVCZNRIFBCIMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)N2CCCC(C2=O)N |
Origin of Product |
United States |
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